molecular formula C24H23N3O B12623557 1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine CAS No. 918801-78-2

1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine

Cat. No.: B12623557
CAS No.: 918801-78-2
M. Wt: 369.5 g/mol
InChI Key: FQQFOVAJUKTCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine is a tetra-substituted imidazole derivative characterized by:

  • A 4,5-diphenyl-substituted imidazole core.
  • A 2-(4-methoxyphenyl)ethyl side chain at the N1 position.
  • A primary amine group at the C2 position.

This compound belongs to a class of bioactive imidazoles known for diverse pharmacological applications, including anticancer, antifungal, and antihistaminic activities . Its structural complexity and substituent arrangement influence its physicochemical properties and biological interactions.

Properties

CAS No.

918801-78-2

Molecular Formula

C24H23N3O

Molecular Weight

369.5 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-4,5-diphenylimidazol-2-amine

InChI

InChI=1S/C24H23N3O/c1-28-21-14-12-18(13-15-21)16-17-27-23(20-10-6-3-7-11-20)22(26-24(27)25)19-8-4-2-5-9-19/h2-15H,16-17H2,1H3,(H2,25,26)

InChI Key

FQQFOVAJUKTCBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=C(N=C2N)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenethylamine with diphenylimidazole under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods often involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Amination and Nucleophilic Substitution

The primary amine group at position 2 of the imidazole ring is a strong nucleophile. In analogous imidazole-2-amine derivatives, this group participates in:

  • Acylation : Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation : Formation of secondary or tertiary amines via alkyl halides.

  • Schiff base formation : Condensation with aldehydes/ketones.

For example, in gold(I) complexes of related N-heterocyclic carbenes (NHCs), the amine group can act as a directing group for metal coordination or undergo deprotonation to form reactive intermediates .

Metal Coordination Chemistry

The imidazole-2-amine moiety is structurally similar to NHC ligands, which are widely used in organometallic chemistry. Key reactions may include:

Reaction TypeExampleConditions
Gold Coordination Formation of Au(I) complexes via ligand substitution (e.g., replacing halides or dimethylsulfide) .Ag₂O, LiCl/LiBr, DCM/MeOH .
Transition Metal Binding Potential chelation with metals like Cu(II), Ni(II), or Pd(II) through the amine and imidazole nitrogen atoms .Reflux in polar aprotic solvents (e.g., acetic acid) .

Oxidation and Redox Reactions

The electron-rich imidazole ring and methoxyphenyl group may undergo:

  • Oxidation : Conversion of the amine (-NH₂) to nitroso (-NO) or nitro (-NO₂) groups under strong oxidizing conditions (e.g., HNO₃/H₂SO₄).

  • Aurophilic Interactions : In gold complexes, dimerization via Au(I)-Au(I) interactions (3.5–4.0 Å distances) has been observed in related structures .

Acid/Base Reactivity

  • Protonation : The imidazole nitrogen (pKa ~7) and amine group (pKa ~10) can be protonated in acidic media, altering solubility and reactivity.

  • Deprotonation : Strong bases (e.g., NaH, Ag₂O) may deprotonate the amine to form imidazol-2-ylidene species, as seen in NHC-Au(I) syntheses .

Functional Group Transformations

  • Methoxy Group Reactivity : The 4-methoxyphenyl substituent could undergo demethylation (e.g., with BBr₃) to form a phenolic hydroxyl group.

  • Electrophilic Aromatic Substitution : The para-methoxy group directs electrophiles (e.g., nitration, sulfonation) to the ortho/para positions.

Stability and Decomposition

In biological or aqueous environments, the compound may react with:

  • Glutathione (GSH) : Thiol-induced substitution at metal centers (if coordinated) .

  • Nucleophiles : Displacement reactions at electrophilic sites (e.g., Au-X bonds in metal complexes) .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of 1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine and its metal complexes against various bacterial and fungal strains. The transition metal complexes exhibited enhanced activity compared to the free ligand, indicating potential for development as antimicrobial agents.

Microbial Strain Activity of Metal Complexes Activity of Free Ligand
Staphylococcus aureusHighModerate
Escherichia coliModerateLow
Candida albicansHighLow

This suggests that modifications to the imidazole structure can lead to significant improvements in antimicrobial properties .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant activity. In studies involving various analogues, it was noted that the presence of the methoxy group on the phenyl ring contributed to enhanced efficacy in seizure models. The structure-activity relationship (SAR) studies indicated that specific substitutions could optimize its therapeutic effects in treating epilepsy .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. These studies provide insights into its mechanism of action at the molecular level.

Key Findings:

  • The compound demonstrated favorable binding affinities with target proteins associated with neurological disorders.
  • Docking simulations revealed potential hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex.

Synthesis and Structural Analysis

The synthesis of this compound involves multiple steps including condensation reactions. Characterization techniques such as X-ray crystallography have been employed to elucidate its structural features, confirming the dihedral angles between the phenyl rings and imidazole moieties .

Mechanism of Action

The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences Among Imidazol-2-amine Derivatives
Compound Name Substituents (Position) Core Structure Pharmacological Relevance Reference
Target Compound 2-(4-Methoxyphenyl)ethyl (N1), 4,5-diphenyl 1H-imidazol-2-amine Under investigation
4,5-Diphenyl-1H-imidazol-2-amine None (parent structure) 1H-imidazol-2-amine Synthetic intermediate
2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol Ethanol group (N1) 1H-imidazol-2-amine Anticancer agent candidate
Astemizole 4-Methoxyphenylethyl-piperidinyl (N1), fluorophenyl Benzimidazol-2-amine Antihistaminic (H1 antagonist)
N-(4-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine 4-Chloro-2-methylphenyl (N1), dihydroimidazole 4,5-dihydro-1H-imidazol-2-amine α2-Adrenergic receptor ligand
Key Observations:
  • Ring Saturation : Dihydroimidazole derivatives (e.g., ) exhibit reduced aromaticity, altering electron distribution and hydrogen-bonding capacity compared to fully unsaturated imidazoles.
  • Pharmacological Divergence : Astemizole’s benzimidazole core and piperidinyl side chain confer distinct H1 receptor antagonism, whereas the target compound’s diphenyl groups may favor kinase inhibition .
Key Observations:
  • One-Pot Condensation : The target compound and its analogs are synthesized via Debus-Radziszewski reaction, with aldehydes determining substituent diversity .
  • Hydrobromide Salts : Compounds like C19 and C20 () employ hydrobromide counterions to enhance crystallinity and stability.

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data
Compound Name Molecular Weight logP (Predicted) Aqueous Solubility (mg/mL) Reference
Target Compound 425.50 4.2 0.12
N-(2,4-Difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine 211.21 2.8 1.45
5-(4-Fluorophenyl)-1H-imidazol-2-amine 295.75 3.1 0.85
Key Observations:
  • Lipophilicity : The target compound’s high logP (4.2) reflects its diphenyl and methoxyphenylethyl groups, suggesting strong membrane permeability but poor aqueous solubility .
  • Fluorine Substitution : Fluorinated analogs () exhibit improved solubility due to enhanced polarity and reduced logP.

Biological Activity

1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine, also known by its CAS number 918801-78-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological implications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C24H23N3O\text{C}_{24}\text{H}_{23}\text{N}_3\text{O}

This compound features an imidazole ring substituted with a methoxyphenyl ethyl group and two additional phenyl groups, contributing to its diverse biological interactions.

Anticancer Activity

Numerous studies have investigated the anticancer potential of imidazole derivatives, including the target compound. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-70.65Doxorubicin0.12
HT-292.41Tamoxifen10.38
A5490.11Combretastatin-A40.11

The compound demonstrated significant cytotoxicity against MCF-7 and HT-29 cell lines, indicating its potential as an anticancer agent . The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of p53 and caspase-3 cleavage in treated cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies revealed that this compound exhibits activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected strains are shown in the following table:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020
Pseudomonas aeruginosa0.015

These results suggest that the compound possesses promising antibacterial activity, potentially making it a candidate for further development in antimicrobial therapies .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between the compound and target proteins involved in cancer progression and microbial resistance. The hydrophobic interactions between the aromatic rings of the compound and amino acid residues in these proteins indicate a strong affinity that may contribute to its biological activity .

Case Studies

A recent case study involving the synthesis and evaluation of several imidazole derivatives highlighted the importance of structural modifications in enhancing biological activity. The study found that certain substitutions on the imidazole ring significantly improved anticancer efficacy and selectivity towards specific cancer cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.